![molecular formula C14H18N2 B1388041 2-(1H-indol-3-yl)cyclohexanaMine CAS No. 4765-27-9](/img/structure/B1388041.png)
2-(1H-indol-3-yl)cyclohexanaMine
Overview
Description
2-(1H-Indole-3-yl)-cyclohexaneamine is a compound with the CAS Number: 4765-27-9 . It has a molecular weight of 214.31 and its IUPAC name is 2-(1H-indol-3-yl)cyclohexanamine . It is a beige or off-white crystalline powder .
Synthesis Analysis
The synthesis of 2-(1H-indol-3-yl)cyclohexanaMine and its derivatives involves transforming 2-(1H-Indol-3-yl)acetic acid in a catalytic amount of sulfuric acid and ethanol to ethyl 2-(1H-Indol-3-yl)acetate, which is then reacted with hydrazine monohydrate in methanol to form 2-(1H-Indol-3-yl)acetohydrazide .Molecular Structure Analysis
The InChI code for 2-(1H-indol-3-yl)cyclohexanamine is 1S/C14H18N2/c15-13-7-3-1-5-10(13)12-9-16-14-8-4-2-6-11(12)14/h2,4,6,8-10,13,16H,1,3,5,7,15H2 .Chemical Reactions Analysis
The reaction scheme of 2-(1H-indol-3-yl)cyclohexanaMine was designed into two pathways. The first pathway involved the reaction of 3 with substituted aromatic aldehydes in methanol with a few drops of glacial acetic acid to generate 2-(1H-Indol-3-yl)-N’-[(un)substitutedphenylmethylidene]acetohydrazides. The second pathway involved reacting 3 with acyl halides in a basic aqueous medium (pH 9-10) to afford 2-(1H-Indol-3-yl)-N’-[(un)substitutedbenzoyl/2-thienylcarbonyl]acetohydrazides .Physical And Chemical Properties Analysis
2-(1H-indol-3-yl)cyclohexanaMine is a beige or off-white crystalline powder . It should be stored at 0-8 C .Scientific Research Applications
Synthesis of β-Carbolines
A recent study has developed a novel base-promoted strategy for the formation of fused β-carbolines from 2-(1H-indol-3-yl)cyclohexan-1-ones, aldehydes, and ammonium salts. This method highlights the role of ammonium salts as a nitrogen source and in selectivity control during the synthesis process .
Anti-Arthritic Applications
Research has shown that derivatives of 2-(1H-indol-3-yl)cyclohexanamine exhibit promising anti-arthritic effects. One compound, in particular, was effective in reducing paw volume, inflammation, and pro-inflammatory gene expression in arthritic rats when administered intraperitoneally .
Synthesis of Azepino[3,2-b]indoles
An azepino[3,2-b]indole intermediate has been synthesized using 2-(1H-indol-3-yl)cyclohexanamine through a series of reactions including enantioselective Michael addition, Fischer indole synthesis, and DIBALH-catalyzed reductive ring-expansion. This showcases the compound’s utility in complex organic synthesis .
Anti-HIV Activity
Indole derivatives, including those related to 2-(1H-indol-3-yl)cyclohexanamine, have been synthesized and screened for anti-HIV activity. Some compounds have shown effectiveness against HIV-1 and HIV-2 strains replication in acutely infected cells .
Mechanism of Action
Target of Action
The primary targets of 2-(1H-indol-3-yl)cyclohexanamine It is known that indole derivatives, which include 2-(1h-indol-3-yl)cyclohexanamine, bind with high affinity to multiple receptors . This suggests that 2-(1H-indol-3-yl)cyclohexanamine may interact with a variety of biological targets.
Mode of Action
The specific mode of action of 2-(1H-indol-3-yl)cyclohexanamine Indole derivatives are known to possess various biological activities, suggesting that they interact with their targets in a way that modulates these targets’ functions .
Biochemical Pathways
The biochemical pathways affected by 2-(1H-indol-3-yl)cyclohexanamine It is known that indole derivatives can influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of 2-(1H-indol-3-yl)cyclohexanamine It is known that indole derivatives can exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(1H-indol-3-yl)cyclohexanamine It is known that the biological activities of indole derivatives can be influenced by various factors, suggesting that environmental conditions may also play a role .
Safety and Hazards
Future Directions
Further structural modification and optimization of 2-(1H-indol-3-yl)cyclohexanaMine are needed to obtain drug candidates with effective anti-RSV activities in vivo . Additionally, the rapid generation of 2 from highly reactive (1H-indol-3-yl)methyl electrophiles containing good leaving groups can potentially avoid undesired dimerization/oligomerization .
properties
IUPAC Name |
2-(1H-indol-3-yl)cyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c15-13-7-3-1-5-10(13)12-9-16-14-8-4-2-6-11(12)14/h2,4,6,8-10,13,16H,1,3,5,7,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYGRAFWZLKHBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CNC3=CC=CC=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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